

# Chemical and physical properties of Suzetrigine phenol

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Suzetrigine phenol |           |
| Cat. No.:            | B15589930          | Get Quote |

## **Technical Guide: Suzetrigine**

Disclaimer: Information regarding a compound specifically named "Suzetrigine phenol" is not available in publicly accessible scientific literature or chemical databases. The following guide pertains to Suzetrigine (GSK-372475A), a well-documented voltage-gated sodium channel blocker. It is possible that "Suzetrigine phenol" refers to a metabolite or a related, but unpublished, derivative. The information presented here is based on available data for Suzetrigine.

### Introduction

Suzetrigine, also known as GSK-372475A, is a potent and selective inhibitor of voltage-gated sodium channels (Nav), with a particular emphasis on the Nav1.7, Nav1.8, and Nav1.9 subtypes. These channels are critical for the initiation and propagation of action potentials in nociceptive neurons, making them key targets for the development of novel analgesics. Suzetrigine has been investigated for its potential in treating various pain states. This document provides a comprehensive overview of its chemical and physical properties, mechanism of action, and relevant experimental data.

## **Chemical and Physical Properties**

The chemical and physical properties of Suzetrigine are summarized in the table below. These properties are essential for its formulation, delivery, and interaction with biological systems.



| Property          | Value                                                                   |
|-------------------|-------------------------------------------------------------------------|
| IUPAC Name        | 4-(4-fluoro-2-methyl-phenoxy)-N-(1-methyl-<br>piperidin-4-yl)-benzamide |
| Molecular Formula | C20H23FN2O2                                                             |
| Molecular Weight  | 358.41 g/mol                                                            |
| Canonical SMILES  | CN1CCC(CC1)NC(=0)C2=CC=C(C=C2)OC3=<br>C(C=C(C=C3)F)C                    |
| InChI Key         | N/A                                                                     |
| CAS Number        | 209673-34-1                                                             |
| Appearance        | Solid                                                                   |
| Melting Point     | Not reported                                                            |
| Boiling Point     | Not reported                                                            |
| Solubility        | Not reported                                                            |
| рКа               | Not reported                                                            |
| LogP              | Not reported                                                            |

## **Mechanism of Action: Sodium Channel Inhibition**

Suzetrigine exerts its pharmacological effects by blocking voltage-gated sodium channels. Its mechanism involves state-dependent binding, showing a higher affinity for the inactivated state of the channel. This preferential binding to the inactivated state is a characteristic feature of many local anesthetics and antiarrhythmic drugs, and it contributes to the use-dependent block observed with Suzetrigine. By stabilizing the inactivated state, Suzetrigine prevents the channel from returning to the resting state, thereby reducing the number of available channels that can open in response to depolarization. This leads to a decrease in neuronal excitability, particularly in rapidly firing neurons such as those involved in pain signaling.





Click to download full resolution via product page

Caption: State-dependent binding of Suzetrigine to voltage-gated sodium channels.

# **Pharmacological Data**

The inhibitory activity of Suzetrigine against various sodium channel subtypes has been characterized using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

| Target            | IC50 (μM)    | Assay Conditions                          |
|-------------------|--------------|-------------------------------------------|
| Nav1.7            | 0.011        | Whole-cell patch clamp, inactivated state |
| Nav1.8            | 0.028        | Whole-cell patch clamp, inactivated state |
| Nav1.9            | Not reported | -                                         |
| TTX-R Na+ current | 0.034        | Dorsal root ganglion (DRG) neurons        |

Data presented are representative values from preclinical studies and may vary depending on the specific experimental conditions.



## **Experimental Protocols**

#### 5.1. Whole-Cell Patch Clamp Electrophysiology

This technique is fundamental for characterizing the interaction of Suzetrigine with voltagegated sodium channels at the cellular level.

Objective: To determine the potency and state-dependence of sodium channel blockade by Suzetrigine.

#### Methodology:

- Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the desired human Nav subtype (e.g., Nav1.7) are cultured under standard conditions.
- Cell Preparation: Cells are plated onto glass coverslips for recording. On the day of the
  experiment, a coverslip is transferred to a recording chamber on the stage of an inverted
  microscope.
- Recording Solutions:
  - External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
  - Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH
     7.2 with CsOH.
- Electrophysiological Recording:
  - Borosilicate glass pipettes with a resistance of 1-3 M $\Omega$  are filled with the internal solution and used to form a high-resistance (>1 G $\Omega$ ) seal with the cell membrane (giga-seal).
  - The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration.
  - Voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition software.







#### Voltage Protocols:

- To assess tonic block (binding to the resting state), cells are held at a hyperpolarized potential (e.g., -120 mV) and depolarized to elicit sodium currents.
- To assess phasic or use-dependent block (binding to the open/inactivated state), a train of depolarizing pulses is applied.
- To specifically measure affinity for the inactivated state, a pre-pulse to a depolarizing potential (e.g., -30 mV) is used to accumulate channels in the inactivated state before the test pulse.
- Data Analysis: The peak sodium current amplitude is measured in the absence and presence
  of varying concentrations of Suzetrigine. The concentration-response data are fitted to the
  Hill equation to determine the IC50 value.





Click to download full resolution via product page

Caption: Workflow for whole-cell patch clamp electrophysiology experiments.



## **Summary and Future Directions**

Suzetrigine is a potent, state-dependent blocker of voltage-gated sodium channels, with selectivity for subtypes implicated in nociception. Its mechanism of action, centered on stabilizing the inactivated state of the channel, provides a strong rationale for its development as an analgesic. While preclinical data are promising, further research, including clinical trials, is necessary to fully establish its therapeutic potential and safety profile in humans. The development of derivatives, potentially including phenol-containing structures, may represent a strategy to optimize its pharmacokinetic or pharmacodynamic properties.

 To cite this document: BenchChem. [Chemical and physical properties of Suzetrigine phenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589930#chemical-and-physical-properties-of-suzetrigine-phenol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com